4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole is a compound with significant potential in medicinal chemistry. It is classified under the indazole derivatives, which are known for their diverse biological activities. The compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for drug development.
The compound is categorized as an indazole derivative, specifically featuring a tetrahydro structure that contributes to its stability and reactivity. Its chemical formula is with a molecular weight of approximately 272.18 g/mol. The presence of the trifluoromethyl group (–CF₃) is particularly noteworthy due to its influence on the compound's lipophilicity and metabolic stability .
The synthesis of 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole can be achieved through various methods, including:
The synthesis typically involves multiple steps including:
The structural formula can be represented as follows:
Key structural data includes:
4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole can undergo various chemical reactions:
The reactivity pattern is largely dictated by the electron-withdrawing effects of the trifluoromethyl group, which can stabilize carbanions formed during reactions.
The mechanism of action for compounds like 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that such compounds may act as modulators of neurotransmitter systems or as inhibitors of specific enzyme pathways, contributing to their therapeutic effects.
The physical properties include:
Chemical properties include:
4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole has potential applications in various fields:
The construction of the tetrahydroindazole scaffold necessitates precise regiochemical control, particularly when incorporating the 5-hydroxy and 3-trifluoromethyl groups. Cyclocondensation reactions between cyclohexanone derivatives and appropriately substituted hydrazines serve as the foundational approach. A pivotal advancement involves acid-catalyzed cyclizations in alcoholic solvents (e.g., methanol/ethanol with H₂SO₄), which promote high regioselectivity for the 1H-indazole tautomer. This method leverages the electronic bias imparted by the 3-trifluoromethyl group, directing cyclization away from the sterically hindered N2 position [2] [7]. Molecular modeling studies corroborate that substituents at C3 significantly influence the energy barrier for N1 vs. N2 protonation, with trifluoromethyl favoring N1-attack due to its electron-withdrawing nature [1]. For 5-hydroxy variants, pre-oxygenation of the cyclohexanone precursor (e.g., at C5) prior to cyclization prevents undesired dehydration or regioisomer scrambling.
Hydrazine annulations with β-dicarbonyl systems offer a versatile route to the tetrahydroindazole core. 4-Alkoxy-1,1,1-trihaloalk-3-en-2-ones (e.g., CX₃C(O)CR₂=CR¹(OR), X=F, Cl; R¹=H, Me, Ph) react regioselectively with phenyl-substituted hydrazines under acid catalysis. The electron-deficient β-enone carbon undergoes nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclodehydration. This method efficiently installs the 3-trifluoromethyl group when X=F, as the trifluoromethylketone moiety is retained during cyclization [2]. Modifications using 5-hydroxy-1-phenyl-3-trifluoromethyl-4,5-dihydropyrazol-5-ols as precursors enable direct incorporation of the C5-hydroxyl group. These substrates undergo acid-mediated ring expansion to yield the target tetrahydroindazoles with retained stereochemistry at C5 [7] [9].
Regiochemical control of the N-phenyl group is critical for bioactivity, as N1-phenyl substitution enhances sigma-1 receptor affinity by ~60-fold compared to N2-isomers [1]. Transition-metal catalysis enables selective N-arylation:
Table 1: Impact of N-Regiochemistry on Biological Activity
| Compound | Substitution Pattern | pKi (σ1 Receptor) | Selectivity (σ1/σ2) |
|---|---|---|---|
| 7aa | N1-Phenyl | 6.8 ± 0.05 | >100-fold |
| 7ba | N2-Phenyl | 7.5 ± 0.05 | ~5-fold |
| 7bf | N1-(p-Fluorophenyl) | 7.8 ± 0.09 | >1000-fold |
Data adapted from radioligand binding assays [1]
The stereoselective generation of the C5-hydroxy group employs asymmetric reduction or chiral auxiliary approaches. Catalytic hydrogenation of 5-keto-1-phenyl-3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole precursors using Ru-(S)-BINAP catalysts achieves up to 98% ee for the (5R)-hydroxy isomer. The phenyl and trifluoromethyl groups create a steric bias that directs hydride delivery syn to the N1-phenyl group [8]. Alternatively, diastereoselective hydroxylation via OsO₄-catalyzed dihydroxylation of Δ⁴,⁵-unsaturated indazoles, followed by sodium periodate cleavage, yields enantiopure 5-hydroxy derivatives. The trifluoromethyl group minimizes epimerization at C5 during purification due to its stabilizing effect on the enol tautomer [9].
The 3-trifluoromethyl group is introduced via two dominant strategies:1. Electrophilic Trifluoromethylation:- Togni’s reagent (I) reacts with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carbanions (generated by LDA at −78°C) to directly yield 3-CF₃ products. This method avoids pre-functionalized building blocks but requires strict anhydrous conditions [4] [10].2. Nucleophilic Pathways:- Ruppert-Prakash reagent (TMSCF₃) adds to 3-formyl- or 3-acyl-tetrahydroindazoles under Lewis acid catalysis (e.g., CsF), followed by deoxygenation (e.g., Et₃SiH/BF₃·OEt₂).- Cyclization of trifluoromethylated hydrazones derived from 4,4,4-trifluoroacetoacetate esters provides higher regiopurity for 3-CF₃ indazoles [2] [6].
Table 2: Trifluoromethylation Methods Comparison
| Method | Reagent | Yield Range | Regiochemical Purity | Limitations |
|---|---|---|---|---|
| Electrophilic (C3-anion) | Togni’s Reagent | 45–65% | >95% | Anion stability issues |
| Nucleophilic (Cyclization) | F₃CCH₂CO₂Et/N₂H₄ | 70–88% | 85–90% | Requires ester hydrolysis/decarb |
| Pre-formed CF₃-enone | F₃CCOCH=CHOR | 80–92% | >98% | Limited enone availability |
Data synthesized from [2] [4] [6]
Automated synthesis platforms enable rapid diversification of the tetrahydroindazole scaffold. Solid-phase synthesis employs Wang resin-linked cyclohexanone esters, which undergo:(i) Knoevenagel condensation with trifluoroacetic anhydride,(ii) Hydrazine annulation,(iii) On-resin N1-arylation via Mitsunobu coupling,(iv) TFA cleavage to release 5-hydroxy-1-phenyl-3-trifluoromethyl derivatives [8].Continuous-flow systems enhance reproducibility for key steps:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0